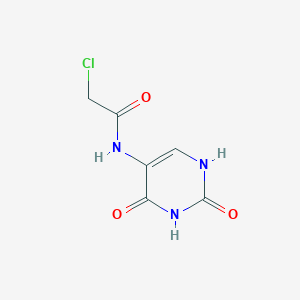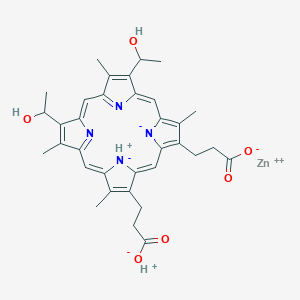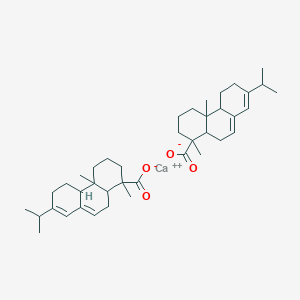
5-(Chloroacetylamino)uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloroacetylamino)uracil, also known as CAU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This molecule belongs to the class of uracil derivatives that have shown promising results in many biological and chemical studies.
Aplicaciones Científicas De Investigación
5-(Chloroacetylamino)uracil has been studied extensively in various scientific fields due to its unique properties. One of the most promising applications of 5-(Chloroacetylamino)uracil is in the field of cancer research. Studies have shown that 5-(Chloroacetylamino)uracil has the potential to inhibit the growth of cancer cells by interfering with their DNA synthesis. This makes it a potential candidate for the development of new anti-cancer drugs.
5-(Chloroacetylamino)uracil has also shown potential as an antimicrobial agent. Studies have shown that it has a broad spectrum of activity against various bacteria and fungi, including drug-resistant strains. This makes it a potential candidate for the development of new antibiotics.
Another potential application of 5-(Chloroacetylamino)uracil is in the field of material science. Studies have shown that 5-(Chloroacetylamino)uracil can be used as a building block for the synthesis of new materials with unique properties. For example, it has been used to synthesize new metal-organic frameworks with potential applications in gas storage and separation.
Mecanismo De Acción
The mechanism of action of 5-(Chloroacetylamino)uracil is not fully understood, but studies have shown that it interferes with DNA synthesis by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA replication. This leads to the accumulation of uracil in the DNA, which can cause DNA damage and ultimately lead to cell death.
Biochemical and Physiological Effects
5-(Chloroacetylamino)uracil has been shown to have a number of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and act as an antimicrobial agent. It has also been shown to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(Chloroacetylamino)uracil in lab experiments is its relatively simple synthesis method. This makes it easy to obtain and use in experiments. However, one of the limitations of using 5-(Chloroacetylamino)uracil is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 5-(Chloroacetylamino)uracil. One area of interest is the development of new anti-cancer drugs based on the structure of 5-(Chloroacetylamino)uracil. Another area of interest is the development of new antimicrobial agents based on the properties of 5-(Chloroacetylamino)uracil. Additionally, research on the use of 5-(Chloroacetylamino)uracil as a building block for the synthesis of new materials with unique properties is an area of interest in the field of material science. Finally, further studies on the mechanism of action of 5-(Chloroacetylamino)uracil and its potential physiological effects are needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 5-(Chloroacetylamino)uracil involves the reaction of 5-amino-2,4,6-trichloropyrimidine with acetyl chloride in the presence of a base such as triethylamine. The reaction leads to the formation of 5-(Chloroacetylamino)uracil as a white crystalline solid with a melting point of 228-230°C. The yield of the synthesis is typically around 50-60%.
Propiedades
Fórmula molecular |
C6H6ClN3O3 |
|---|---|
Peso molecular |
203.58 g/mol |
Nombre IUPAC |
2-chloro-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C6H6ClN3O3/c7-1-4(11)9-3-2-8-6(13)10-5(3)12/h2H,1H2,(H,9,11)(H2,8,10,12,13) |
Clave InChI |
HPHUJFLDBKOWSX-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1)NC(=O)CCl |
SMILES canónico |
C1=C(C(=O)NC(=O)N1)NC(=O)CCl |
Solubilidad |
30.5 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)
![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)




![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B228545.png)
![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide](/img/structure/B228546.png)
![N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B228555.png)


![(5Z)-3-benzyl-5-[(4-chloroanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228561.png)
![[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea](/img/structure/B228562.png)